molecular formula C12H13N3O3S B7129964 methyl 5-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate

methyl 5-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate

Cat. No.: B7129964
M. Wt: 279.32 g/mol
InChI Key: OZTFAGGQOAQBNU-UHFFFAOYSA-N
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Description

Methyl 5-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazole ring, and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate typically involves multiple steps, starting with the preparation of the core furan and triazole structures. One common approach is to first synthesize the 5-cyclopropyl-1H-1,2,4-triazol-3-yl moiety, followed by its reaction with a suitable sulfanylmethyl derivative to form the final compound. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in ensuring the efficiency and selectivity of the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 5-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 5-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Cyclopropyl-1H-1,2,4-triazol-3-ylmethanamine: This compound shares the triazole ring but lacks the furan and sulfanylmethyl groups.

  • Methyl 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-3-carboxylate: Similar to the target compound but without the cyclopropyl group.

  • Methyl 5-(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate: This compound has a phenyl group instead of a cyclopropyl group.

Uniqueness: Methyl 5-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. Its cyclopropyl group, in particular, imparts specific steric and electronic effects that influence its reactivity and interactions.

Properties

IUPAC Name

methyl 5-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-17-11(16)8-4-9(18-5-8)6-19-12-13-10(14-15-12)7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTFAGGQOAQBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)CSC2=NNC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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